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Compound of Interest

Compound Name: Metoprolol fumarate (200 MG)

CAS No.: 119637-66-0; 80274-67-5

Cat. No.: B2498604

Get Quote

Executive Summary
This technical guide provides a comprehensive structural analysis of Metoprolol Fumarate

(MF), a specific salt form of the cardioselective

-adrenergic blocker metoprolol. While the tartrate (immediate release) and succinate (extended
release) salts are industry standards, the fumarate salt presents unique crystallographic and
thermal behaviors critical for researchers exploring alternative formulations or intellectual
property landscapes.

Key Technical Insight: Unlike its counterparts, Metoprolol Fumarate exhibits a distinct 2:1

stoichiometry (cation:anion) and a monoclinic

space group. Its thermal profile is characterized by significant anisotropic lattice expansion and
a slow recrystallization rate from the melt—a critical factor for processing and stability.

Part 1: Crystallogenesis and Synthesis Protocol
The synthesis of high-purity Metoprolol Fumarate for structural analysis requires precise

stoichiometric control to avoid the formation of amorphous phases or mixed salts.
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Reagents and Stoichiometry
Precursor: Metoprolol free base (secondary amine).

Counterion: Fumaric acid (trans-butenedioic acid, dicarboxylic).

Stoichiometry: 2:1 (Metoprolol : Fumaric Acid).

Note: Fumaric acid has two ionizable protons (

,

). The target salt involves the deprotonation of both carboxyl groups to interact with two
metoprolol cations.

Synthesis Workflow
Dissolution: Dissolve 10 mmol of Metoprolol free base in absolute ethanol (or

Isopropanol/Methanol 5:1 ratio) at 40°C.

Acid Addition: Add 5 mmol of Fumaric acid slowly to the solution. Maintain stirring at 50°C for

30 minutes to ensure complete proton transfer.

Crystallization:

Method A (Bulk): Cool slowly to room temperature (25°C) at a rate of 5°C/hour.

Method B (Analytical): For X-ray quality samples, use slow evaporation of the solvent at

ambient temperature over 48–72 hours.[1]

Isolation: Filter the resulting white crystalline solid and wash with cold acetone to remove

unreacted base.

Drying: Vacuum dry at 40°C for 4 hours.

Visualization of Synthesis Logic
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Figure 1: Reaction pathway for the synthesis of Metoprolol Fumarate, highlighting the critical

proton transfer step required for the 2:1 salt formation.

Part 2: Crystal Structure Analysis
Obtaining single crystals of Metoprolol Fumarate suitable for Single Crystal X-Ray Diffraction

(SCXRD) is notoriously difficult due to its tendency to form microcrystalline powders. Therefore,

the most authoritative structural solutions are often derived from high-resolution Powder X-Ray

Diffraction (PXRD) data using indexing algorithms like DICVOL, followed by Rietveld

refinement.[1]

Crystallographic Parameters[2]
Crystal System: Monoclinic

Space Group:

(Centrosymmetric)

Z (Formula units per cell): 4

Lattice Determination:

The unit cell dimensions are typically determined via indexing of high-quality PXRD

patterns (Bruker D8 or similar, Cu Kngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

radiation).
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Refinement: Structure solution is achieved using simulated annealing (e.g., EXPO

software), utilizing the rigid body of the metoprolol cation from known tartrate structures.[2]

[1]

Hydrogen Bonding Network
The stability of the Metoprolol Fumarate lattice is governed by a specific hydrogen-bonding

motif involving the ammonium group of the metoprolol cation and the carboxylate oxygens of

the fumarate anion.

Primary Interaction: The ammonium group (ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

) acts as a double H-bond donor.

Secondary Interaction: The hydroxyl group (

) on the metoprolol side chain reinforces the network.

Structural Motif: These interactions form a stable 9-membered ring connecting one

metoprolol cation to the fumarate anion.

Packing: The fumarate anion sits on a center of inversion, bridging two metoprolol cations.

This creates a "sandwich" or chain-like structure distinct from the infinite chains seen in the

tartrate salt.

Visualization of H-Bonding Topology

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://flore.unifi.it/bitstream/2158/1142094/5/preprint%20art%20metoprololo.pdf
https://patents.google.com/patent/CN103508909A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2498604?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interaction Motif

Metoprolol
(-NH2+ Donor)

Fumarate O1
(Acceptor)

Strong H-Bond

Fumarate O2
(Acceptor)

Strong H-Bond

9-Membered
Stabilization Ring

Metoprolol
(-OH Donor)

Reinforcing Bond

Click to download full resolution via product page

Figure 2: Schematic of the hydrogen bonding network.[1] The ammonium group of metoprolol

forms a chelate-like interaction with the fumarate carboxylate, creating a robust structural unit.

[1]

Part 3: Thermal and Physical Characterization[5]
The thermal behavior of Metoprolol Fumarate is a critical differentiator from the commercial

Succinate and Tartrate salts.

Differential Scanning Calorimetry (DSC)[2][5][6]
Melting Point (

): ~138–140°C.

Note: This is distinct from Metoprolol Tartrate (~120°C) and close to Metoprolol Succinate

(~136°C).[3]
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Recrystallization Kinetics: A defining feature of MF is its slow recrystallization. Upon melting

and subsequent cooling, the material tends to remain in a supercooled liquid or amorphous

state for an extended period (up to 3 days at ambient conditions) before recovering the

crystalline phase.[4]

Implication: This suggests high conformational freedom in the melt and a high energy

barrier to renucleation, unlike Metoprolol Succinate which recrystallizes rapidly.

Anisotropic Lattice Expansion
Variable Temperature PXRD (VT-PXRD) studies reveal that the MF lattice expands

anisotropically.

Behavior: As temperature increases towards the melting point, the unit cell expands

significantly along specific axes while remaining relatively rigid in others. This is attributed to

the "hinge" motion of the flexible metoprolol side chains against the rigid fumarate scaffold.

Part 4: Comparative Data Summary
The following table synthesizes the key differences between Metoprolol Fumarate and the

standard commercial salts.
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Feature
Metoprolol
Fumarate (MF)

Metoprolol
Succinate (MS)

Metoprolol Tartrate
(MT)

Stoichiometry 2:1 (Cation:Anion) 2:1 (Cation:Anion) 2:1 (Cation:Anion)

Crystal System
Monoclinic (

)

Monoclinic (

)

Monoclinic (

)

Melting Point ~138–140°C ~136–138°C ~120°C

H-Bond Donor
Ammonium (-NH

)

Ammonium (-NH

)

Ammonium &

Hydroxyl

Thermal Expansion Anisotropic Anisotropic Isotropic

Melt Recovery Slow (Days) Fast (Minutes) Moderate

Primary Use
Research / Alternate

Formulations

Extended Release

(Toprol XL)

Immediate Release

(Lopressor)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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